molecular formula C18H17ClN4O B2672279 N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 478046-91-2

N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2672279
CAS No.: 478046-91-2
M. Wt: 340.81
InChI Key: OHHHEISENXHEQL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic organic compound that belongs to the class of pyrazinecarboxamides This compound is characterized by the presence of a chlorophenyl group, a cyanophenyl group, and a tetrahydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrahydropyrazine intermediate.

    Addition of the Cyanophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a cyanophenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorophenyl and cyanophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, boronic acids, and palladium catalysts are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-phenylpyrazinecarboxamide: Lacks the cyanophenyl group but shares the chlorophenyl and pyrazinecarboxamide structure.

    N-(4-cyanophenyl)-4-phenylpyrazinecarboxamide: Contains the cyanophenyl group but lacks the chlorophenyl group.

    N-(3-chlorophenyl)-4-(4-methylphenyl)pyrazinecarboxamide: Similar structure with a methyl group instead of a cyano group.

Uniqueness

N-(3-chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide is unique due to the presence of both chlorophenyl and cyanophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-cyanophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c19-15-2-1-3-16(12-15)21-18(24)23-10-8-22(9-11-23)17-6-4-14(13-20)5-7-17/h1-7,12H,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHHEISENXHEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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